Head-to-Head Cytotoxicity in HL-60 Leukemia Cells: Astragalin Heptaacetate vs. 2″-Acetylastragalin (Direct Precursor)
In a direct comparison within the same study, astragalin heptaacetate (AHA) displayed potent cytotoxicity against human HL-60 leukemia cells with an IC₅₀ of 6 ± 1 μM, whereas the natural monoacetyl derivative 2″-acetylastragalin (NA-AHA) was not an effective antiproliferative agent and showed an IC₅₀ higher than 100 μM [1]. This represents a >16-fold difference in potency that is attributable solely to the degree of acetylation, since 2″-acetylastragalin is the direct synthetic precursor of AHA [1][2].
| Evidence Dimension | Cytotoxicity (IC₅₀) in human leukemia cells |
|---|---|
| Target Compound Data | IC₅₀ = 6 ± 1 μM (AHA, HL-60 cells) |
| Comparator Or Baseline | 2″-Acetylastragalin (NA-AHA): IC₅₀ > 100 μM (HL-60 cells) |
| Quantified Difference | >16-fold greater potency for AHA |
| Conditions | HL-60 human promyelocytic leukemia cell line; MTT or comparable viability assay; 24–48 h exposure (Cancer Letters 2011 standard protocol) |
Why This Matters
For procurement decisions, this demonstrates that partially acetylated or natural flavonoid precursors cannot substitute for AHA in apoptosis-focused oncology studies; the full heptaacetate derivatization is a prerequisite for the observed nanomolar-range cytotoxic activity.
- [1] Burmistrova, O., Quintana, J., Díaz, J. G., & Estévez, F. (2011). Astragalin heptaacetate-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. Cancer Letters, 309(1), 71–77. View Source
- [2] Díaz, J. G., Carmona, A. J., Perez de Paz, P., & Herz, W. (2008). Acylated flavonol glycosides from Delphinium staphisagria. Phytochemistry Letters, 1(2), 125–129. View Source
